1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one
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Overview
Description
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, and a hydroxyimino group attached to a propanone backbone
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)benzaldehyde and hydroxylamine.
Reaction Conditions: The key reaction involves the condensation of 4-(aminomethyl)benzaldehyde with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The aminomethyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one can be compared with similar compounds such as:
4-(Aminomethyl)benzaldehyde: Lacks the hydroxyimino group, making it less versatile in chemical reactions.
2-(Hydroxyimino)propan-1-one: Lacks the aminomethylphenyl group, limiting its biological applications.
4-(Aminomethyl)phenylhydrazine: Contains a hydrazine group instead of a hydroxyimino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.
Properties
CAS No. |
90830-21-0 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)10(13)9-4-2-8(6-11)3-5-9/h2-5,14H,6,11H2,1H3 |
InChI Key |
QFJNPEBZJYQGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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